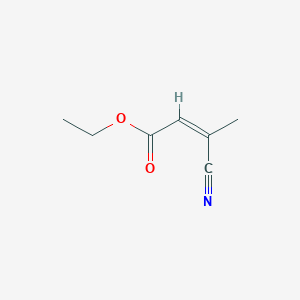

ethyl (Z)-3-cyanobut-2-enoate

CAS No.: 40595-04-8

Cat. No.: VC19649332

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40595-04-8 |

|---|---|

| Molecular Formula | C7H9NO2 |

| Molecular Weight | 139.15 g/mol |

| IUPAC Name | ethyl (Z)-3-cyanobut-2-enoate |

| Standard InChI | InChI=1S/C7H9NO2/c1-3-10-7(9)4-6(2)5-8/h4H,3H2,1-2H3/b6-4- |

| Standard InChI Key | ZRKOIZAQWIGYPW-XQRVVYSFSA-N |

| Isomeric SMILES | CCOC(=O)/C=C(/C)\C#N |

| Canonical SMILES | CCOC(=O)C=C(C)C#N |

Introduction

Structural and Electronic Characteristics

Ethyl (Z)-3-cyanobut-2-enoate (C₇H₉NO₂) consists of a conjugated enone system with a cyano substituent at the β-carbon and an ethyl ester group at the α-position. The (Z)-stereochemistry denotes the spatial arrangement where the higher-priority groups (cyano and ester) reside on the same side of the double bond. This configuration influences molecular polarity, reactivity, and intermolecular interactions .

Computational Insights:

Density functional theory (DFT) studies on analogous α,β-unsaturated esters, such as ethyl (Z)-3-aminobut-2-enoate, reveal that electron-withdrawing groups (e.g., CN) stabilize the conjugated system through resonance and inductive effects . For example, natural bond orbital (NBO) analysis of similar compounds demonstrates significant hyperconjugative interactions between lone pairs on oxygen and σ* orbitals of adjacent bonds, which likely apply to the cyano derivative .

Synthetic Routes

Knoevenagel Condensation

Ethyl acetoacetate reacts with cyanoacetamide or malononitrile under acidic or basic conditions to form α,β-unsaturated nitriles. For example:

Steric and electronic factors favor the (Z)-isomer due to intramolecular hydrogen bonding during the reaction .

Cyanation of Enolates

Transition-metal-catalyzed cyanation of α,β-unsaturated esters could yield the target compound. For instance, palladium-mediated coupling of ethyl (Z)-3-iodobut-2-enoate with cyanide sources (e.g., KCN) may provide stereoretentive substitution.

Physicochemical Properties

Experimental data for ethyl (Z)-3-cyanobut-2-enoate is absent in the reviewed literature. Extrapolating from structurally similar compounds:

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum would exhibit:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

Reactivity and Applications

Cycloaddition Reactions

The electron-deficient double bond participates in [4+2] Diels-Alder reactions with dienes, forming six-membered rings. For example, reaction with 1,3-butadiene yields substituted cyclohexenes, valuable in natural product synthesis .

Nucleophilic Additions

The β-position is susceptible to nucleophilic attack. Grignard reagents (e.g., CH₃MgBr) add to the double bond, producing γ-cyano esters.

Pharmaceutical Intermediates

Cyanobut-2-enoates serve as precursors for β-amino acids and heterocycles (e.g., pyridines), which are core structures in antiviral and anticancer agents .

Challenges and Future Directions

-

Stereocontrol: Achieving high (Z)-selectivity in synthesis remains challenging. Catalytic asymmetric methods are underdeveloped .

-

Stability: The compound may undergo hydrolysis or polymerization under humid conditions, necessitating inert storage .

-

Toxicity: Cyanide liberation during metabolic degradation requires careful handling and disposal.

Future research should prioritize:

-

Developing scalable, stereoselective syntheses.

-

Exploring catalytic applications in tandem reactions.

-

Assessing biological activity of derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume